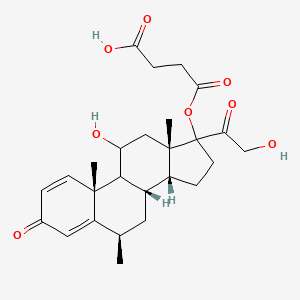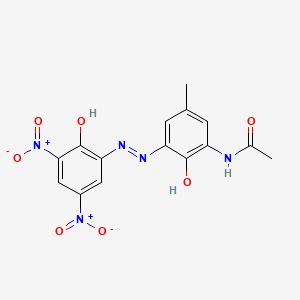
5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide is an organic compound known for its vibrant color and complex structure. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their stability and wide range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide typically involves a multi-step process:
Diazotization: The starting material, 3,5-dinitro-2-hydroxyaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-m-methylacetanilide in an alkaline medium to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like alkoxides or thiolates under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of ether or thioether derivatives.
Scientific Research Applications
5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of 5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide involves its interaction with molecular targets through the azo group and nitro substituents. The compound can form hydrogen bonds and π-π interactions with various substrates, leading to its application in dyeing and staining. The nitro groups also contribute to the compound’s electron-withdrawing properties, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-5-(3,5-dinitro-2-hydroxyphenylazo)benzenesulfonic acid sodium salt
- Metal complex dyes of trisazo compounds having a 3,5-dinitro-2-hydroxyphenylazo group
Uniqueness
5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide stands out due to its specific combination of functional groups, which impart unique properties such as high stability, vibrant color, and versatility in various chemical reactions. Its ability to form stable complexes with metals and other substrates makes it particularly valuable in analytical and industrial applications.
Properties
CAS No. |
6370-46-3 |
|---|---|
Molecular Formula |
C15H13N5O7 |
Molecular Weight |
375.29 g/mol |
IUPAC Name |
N-[2-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-5-methylphenyl]acetamide |
InChI |
InChI=1S/C15H13N5O7/c1-7-3-10(16-8(2)21)14(22)11(4-7)17-18-12-5-9(19(24)25)6-13(15(12)23)20(26)27/h3-6,22-23H,1-2H3,(H,16,21) |
InChI Key |
YRAINWPKPRBSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
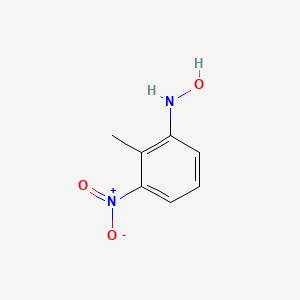

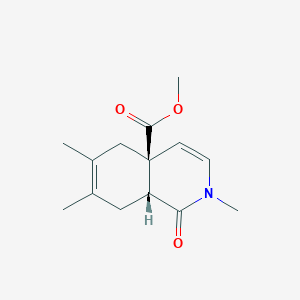
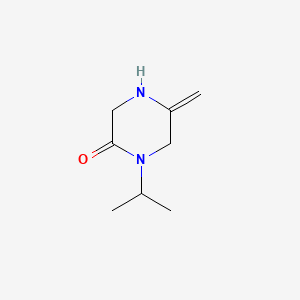
![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
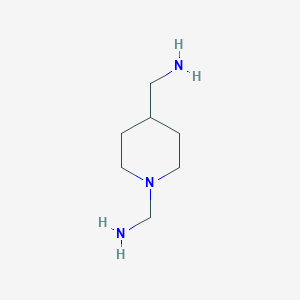
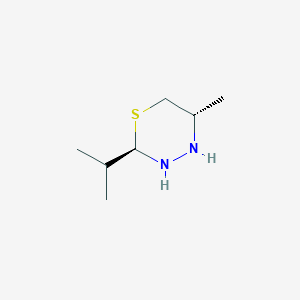
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
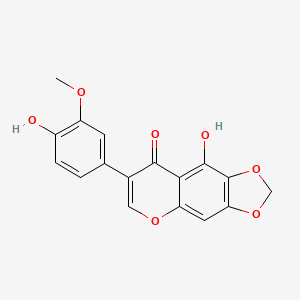

![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
